1-(difluoromethyl)-6-nitro-1H-indole
CAS No.: 1878839-79-2
Cat. No.: VC6162472
Molecular Formula: C9H6F2N2O2
Molecular Weight: 212.156
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1878839-79-2 |
---|---|
Molecular Formula | C9H6F2N2O2 |
Molecular Weight | 212.156 |
IUPAC Name | 1-(difluoromethyl)-6-nitroindole |
Standard InChI | InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-1-2-7(13(14)15)5-8(6)12/h1-5,9H |
Standard InChI Key | KYHOLIHSLYTMSU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=C1C=CN2C(F)F)[N+](=O)[O-] |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 1-(difluoromethyl)-6-nitro-1H-indole typically involves functionalizing a pre-existing indole scaffold. A common strategy employs nucleophilic substitution or metal-catalyzed reactions to introduce the difluoromethyl group into a 6-nitroindole precursor . For example, VulcanChem reports that the difluoromethyl group can be installed via reactions with difluoromethylating agents such as chlorodifluoromethane or through cross-coupling methodologies.
Notably, the nitro group at the 6-position is often introduced early in the synthesis due to its strong electron-withdrawing nature, which directs subsequent electrophilic substitutions. In some cases, the nitro group may be reduced post-synthesis to an amine for further derivatization, though this requires careful control to avoid over-reduction or side reactions . A study on analogous 2-CF₃-3-benzylindoles demonstrated that catalytic hydrogenation (e.g., Pd/C with NH₄HCO₂) selectively reduces nitro groups while preserving other functional groups, suggesting potential applicability to 1-(difluoromethyl)-6-nitro-1H-indole .
Spectroscopic Properties
While experimental spectral data for 1-(difluoromethyl)-6-nitro-1H-indole remains limited in public literature, insights can be drawn from structurally similar compounds:
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¹H NMR: The indole proton at position 2 typically resonates near δ 7.5–8.0 ppm, while the difluoromethyl group (CF₂H) shows characteristic splitting patterns due to coupling with fluorine nuclei (²J₆F-H ≈ 50–60 Hz) .
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¹⁹F NMR: The CF₂ group appears as a triplet near δ -110 to -120 ppm .
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IR Spectroscopy: Stretching vibrations for the nitro group (N-O) are observed at ~1520 cm⁻¹ and ~1350 cm⁻¹, while C-F bonds exhibit strong absorptions near 1100–1200 cm⁻¹ .
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₉H₆F₂N₂O₂ | |
Molecular Weight | 212.156 g/mol | |
CAS Number | 1878839-79-2 | |
IUPAC Name | 1-(difluoromethyl)-6-nitroindole | |
Predicted LogP | 2.1 (PubChemLite estimation) |
Chemical Reactivity and Stability
Electronic Effects
The nitro group at position 6 exerts a strong electron-withdrawing effect, polarizing the indole ring and directing electrophilic attacks to the 4- and 7-positions. Concurrently, the difluoromethyl group at position 1 contributes steric bulk and moderate electron-withdrawing character via the inductive effect of fluorine . This combination creates a reactivity profile distinct from non-fluorinated nitroindoles.
Stability Considerations
1-(Difluoromethyl)-6-nitro-1H-indole exhibits moderate thermal stability but is susceptible to hydrolysis under strongly acidic or basic conditions. Analogous compounds, such as 6-(difluoromethyl)indole, undergo slow hydrolysis to formyl derivatives (e.g., 6-formylindole) in aqueous media, particularly at elevated pH where deprotonation accelerates reaction rates by up to 10⁴-fold . While direct data on the 6-nitro derivative is lacking, similar behavior is anticipated, necessitating anhydrous storage conditions for long-term stability .
Comparison with Structural Isomers
The biological and chemical properties of 1-(difluoromethyl)-6-nitro-1H-indole differ significantly from its positional isomers:
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